molecular formula C12H8BrN3O B2510420 2-(3-bromophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1989628-84-3

2-(3-bromophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No. B2510420
CAS RN: 1989628-84-3
M. Wt: 290.12
InChI Key: YMJOODWPBCBRJN-UHFFFAOYSA-N
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Description

2-(3-bromophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a heterocyclic organic compound consisting of a pyrazolo[1,5-a]pyrazin-4(5H)-one core with a 3-bromophenyl substituent. It is a colorless solid with a molecular formula of C10H7BrN2O. This compound has been studied for its potential applications in organic synthesis and medicinal chemistry.

Scientific Research Applications

Synthesis and Biological Evaluation

Pyrazolo[1,5-a]pyrazin-4(5H)-one Derivatives for Lung Cancer Treatment Research has focused on synthesizing novel derivatives of pyrazolo[1,5-a]pyrazin-4(5H)-one due to their potential in treating lung cancer. Specifically, these derivatives have shown promising results against A549 lung cancer cells. The synthesis involves the reaction of ethyl 3-aryl-1-(2-bromoethyl)-1H-pyrazole-5-carboxylate and amine. The structural analysis includes techniques like IR, (1)H NMR, mass spectroscopy, and X-ray diffraction analysis. One derivative in particular, 5-benzyl-2-(4-chlorophenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one, exhibited significant inhibitory effects on A549 cell growth, suggesting its potential as a therapeutic agent (Zhang et al., 2008). Another study produced a series of these compounds showing inhibition of both A549 and H322 cells in dosage-dependent manners, reinforcing the potential of these derivatives in lung cancer treatment (Zheng et al., 2011).

Antimicrobial Applications

Antimicrobial Activity of Pyrazolo[1,5-a]pyrazines The antimicrobial potential of pyrazolo[1,5-a]pyrazine derivatives has also been a subject of interest. Derivatives synthesized through the reaction of pyrazolo[1,5-a]pyrazine-4(5H)ones with phosphorus tribromoxide and phosphorus pentasulfide have shown promising antimicrobial properties. These derivatives, particularly 4-arylthio and 4-alkylthiofunctionalized pyrazolo[1,5-a]pyrazines, demonstrated significant activity against test cultures like S. aureus, M. luteum, and the fungus A. niger. This highlights their potential as antimicrobial agents in various applications (Hrynyshyn et al., 2019).

Fluorescent Compounds and Spectral Analysis

Fluorescent Pyrazolo[1,5-a]pyrazin-4(5H)-one Derivatives The field of spectroscopy and fluorescent studies has also utilized these compounds. A series of fluorescent compounds containing pyrazolo[1,5-a]pyrazin-4(5H)-one moiety were synthesized and characterized by IR, (1)H NMR, HRMS, and X-ray crystal diffraction. Their optical properties were investigated by UV-vis absorption and fluorescence spectroscopy, contributing to the understanding of the effect of pH on their absorption spectra. These compounds could have applications in areas requiring fluorescent compounds, such as biological imaging or sensors (Zheng et al., 2011).

Anticancer and Antitumor Applications

Anticancer and Antitumor Potential Compounds based on pyrazolo[1,5-a]pyrazin-4(5H)-one have also shown potential in anticancer and antitumor applications. For instance, novel pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives were synthesized, and their cytotoxic activity was tested against diverse tumor cell lines. Some of the synthesized derivatives exhibited significant activity, suggesting their potential use as anticancer agents (Srour et al., 2018).

properties

IUPAC Name

2-(3-bromophenyl)-5H-pyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrN3O/c13-9-3-1-2-8(6-9)10-7-11-12(17)14-4-5-16(11)15-10/h1-7H,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMJOODWPBCBRJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=NN3C=CNC(=O)C3=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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